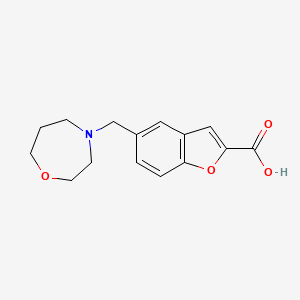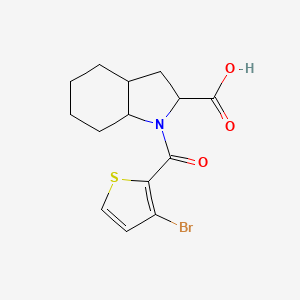
N-(1-piperidin-3-ylethyl)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-piperidin-3-ylethyl)-1-benzofuran-2-carboxamide, commonly known as PB-22, is a synthetic cannabinoid that has been extensively studied for its potential use in scientific research. PB-22 is a member of the benzofuran family of synthetic cannabinoids and is known to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system. In
作用机制
PB-22 acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. When PB-22 binds to these receptors, it activates a signaling cascade that leads to the release of neurotransmitters and the modulation of various physiological processes. The exact mechanism of action of PB-22 is still not fully understood, but it is believed to involve the activation of G protein-coupled receptors and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
PB-22 has been shown to have a variety of biochemical and physiological effects, including the modulation of pain, inflammation, and anxiety. It has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory conditions such as arthritis. Additionally, PB-22 has been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.
实验室实验的优点和局限性
PB-22 has a number of advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, making it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation. Additionally, PB-22 is relatively easy to synthesize and can be obtained in high purity. However, there are some limitations to the use of PB-22 in lab experiments. It is a synthetic cannabinoid and may not fully mimic the effects of endogenous cannabinoids. Additionally, there is limited information available on the long-term effects of PB-22 on the endocannabinoid system.
未来方向
There are a number of potential future directions for research on PB-22. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for the CB1 and CB2 receptors. Additionally, further research is needed to fully understand the mechanism of action of PB-22 and its effects on the endocannabinoid system. Finally, there is a need for long-term studies to assess the safety and potential therapeutic applications of PB-22.
Conclusion:
PB-22 is a synthetic cannabinoid that has been extensively studied for its potential use in scientific research. It has a high affinity for the CB1 and CB2 receptors in the endocannabinoid system and has been shown to have a variety of biochemical and physiological effects. PB-22 has a number of advantages for use in lab experiments, including its potency and ease of synthesis. However, there are some limitations to its use, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
PB-22 is synthesized through a multi-step process that involves the reaction of 1-benzofuran-2-carboxylic acid with piperidine and ethyl bromide. The resulting product is then purified through recrystallization to obtain the final product. This synthesis method has been optimized to produce high yields of PB-22 with high purity.
科学研究应用
PB-22 has been extensively studied for its potential use in scientific research. It has been shown to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, making it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation. PB-22 has been used in a variety of studies, including those investigating the effects of cannabinoid receptor activation on pain, inflammation, and anxiety.
属性
IUPAC Name |
N-(1-piperidin-3-ylethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(13-6-4-8-17-10-13)18-16(19)15-9-12-5-2-3-7-14(12)20-15/h2-3,5,7,9,11,13,17H,4,6,8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDAVENKZHBBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCNC1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-piperidin-3-ylethyl)-1-benzofuran-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(hydroxymethyl)pyrrolidin-1-yl]-N-propan-2-ylacetamide](/img/structure/B7590090.png)

![5-[(4-Methoxypiperidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590098.png)
![(5-chloro-2-propan-2-ylpyrimidin-4-yl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7590101.png)
![4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7590106.png)
![5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590115.png)
![N-([1,3]thiazolo[5,4-b]pyridin-2-ylmethyl)aniline](/img/structure/B7590116.png)
![N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide](/img/structure/B7590118.png)


![2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide](/img/structure/B7590133.png)
![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7590145.png)
![2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole](/img/structure/B7590150.png)
![2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590170.png)